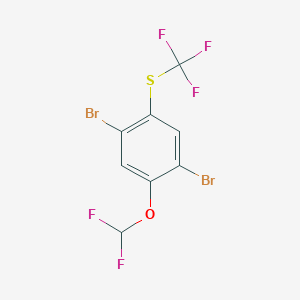

1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene

CAS No.: 1803835-13-3

Cat. No.: VC2754007

Molecular Formula: C8H3Br2F5OS

Molecular Weight: 401.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803835-13-3 |

|---|---|

| Molecular Formula | C8H3Br2F5OS |

| Molecular Weight | 401.98 g/mol |

| IUPAC Name | 1,4-dibromo-2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C8H3Br2F5OS/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H |

| Standard InChI Key | MYDKPARYZYJKDL-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1Br)SC(F)(F)F)Br)OC(F)F |

| Canonical SMILES | C1=C(C(=CC(=C1Br)SC(F)(F)F)Br)OC(F)F |

Introduction

1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a complex organic compound belonging to the class of halogenated aromatic compounds. It is characterized by its unique molecular structure, which includes a benzene ring substituted with bromine atoms at positions 1 and 4, a difluoromethoxy group at position 2, and a trifluoromethylthio group at position 5. This arrangement of functional groups contributes to its distinct chemical properties and potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and materials science.

Synthesis and Preparation

The synthesis of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves a series of chemical reactions starting from simpler aromatic precursors. These steps may include bromination, methoxylation, and thioetherification. The choice of solvents and reaction conditions, such as temperature, is critical for optimizing the yield and purity of the final product. For instance, using dichloromethane as a solvent during thioetherification can enhance reaction efficiency.

Applications and Research Findings

1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene has potential applications in medicinal chemistry due to its unique structural features. The trifluoromethylthio group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. The electron-withdrawing nature of fluorine atoms increases reactivity towards nucleophiles, which is beneficial in designing compounds with specific biological activities.

Potential Applications:

-

Medicinal Chemistry: The compound's structural features make it a candidate for developing novel pharmaceuticals, particularly those targeting specific biological pathways.

-

Materials Science: Its unique electronic properties could be exploited in the development of advanced materials.

Analytical Techniques

The structural confirmation and purity assessment of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and help in identifying any impurities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume